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Compound of Interest

Compound Name: SKLB-197

Cat. No.: B10829479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of

SKLB-197, a potent and highly selective inhibitor of the Ataxia Telangiectasia Mutated and

Rad3-Related (ATR) kinase. The information presented herein is intended for researchers,

scientists, and professionals involved in drug development and cancer biology.

Core Findings
SKLB-197 has been identified as a highly potent and selective inhibitor of ATR kinase, a critical

regulator of the DNA damage response (DDR).[1] The inhibition of ATR by SKLB-197 has

shown significant antitumor activity, particularly in tumors with deficiencies in the Ataxia-

Telangiectasia Mutated (ATM) kinase, operating on the principle of synthetic lethality.[1][2]

Quantitative Data
The primary quantitative measure of SKLB-197's potency is its half-maximal inhibitory

concentration (IC50) against ATR kinase.
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Compound Target IC50 (µM) Selectivity

SKLB-197 ATR Kinase 0.013

High (weak to no

activity against 402

other protein kinases)

[1][3]

Mechanism of Action: ATR Signaling Pathway
ATR kinase is a pivotal component of the DDR pathway, primarily activated in response to

single-stranded DNA (ssDNA) breaks and replication stress.[4][5] Upon activation, ATR

phosphorylates a cascade of downstream targets, including Chk1, to initiate cell cycle arrest,

promote DNA repair, and stabilize replication forks. In cancer cells with a deficient ATM

pathway, the reliance on the ATR pathway for survival is heightened. Inhibition of ATR by

SKLB-197 in such contexts leads to the accumulation of DNA damage and ultimately, cell

death. This concept is known as synthetic lethality.[1]
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Caption: ATR Signaling Pathway and Inhibition by SKLB-197.
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Experimental Protocols
The following are detailed methodologies for key in vitro experiments relevant to the

characterization of kinase inhibitors like SKLB-197.

In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of a compound against its target kinase.

A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP

produced during the kinase reaction.

Materials:

Purified recombinant ATR kinase

Substrate peptide for ATR

SKLB-197

ATP

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

ADP-Glo™ Reagent and Kinase Detection Substrate (Promega)

White opaque 96- or 384-well plates

Luminometer

Procedure:

Prepare serial dilutions of SKLB-197 in DMSO.

Add 2.5 µL of the diluted SKLB-197 or DMSO (vehicle control) to the wells of the assay

plate.

Add 5 µL of a 2x kinase/substrate mixture to each well.
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Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. The final ATP concentration

should be close to the Km value for ATR.

Incubate the plate at 30°C for 1 hour.

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room

temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate at room temperature for 30 minutes.

Measure the luminescence using a plate-reading luminometer.

Calculate the percent inhibition for each concentration of SKLB-197 and determine the IC50

value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation, which is crucial for assessing the cytotoxic effects of a compound.

Materials:

Cancer cell lines (e.g., ATM-deficient and ATM-proficient lines)

SKLB-197

Cell culture medium

Fetal Bovine Serum (FBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well plates

Microplate reader
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Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere

overnight.

Treat the cells with various concentrations of SKLB-197 and a vehicle control (DMSO).

Incubate the cells for 72 hours.

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 100 µL of solubilization solution to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Phospho-Proteins
Western blotting is used to detect the phosphorylation status of downstream targets of a

kinase, providing evidence of target engagement and pathway modulation within the cell.

Materials:

Cancer cell lines

SKLB-197

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Protein assay reagent (e.g., BCA assay)

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (e.g., anti-phospho-Chk1, anti-Chk1, anti-ATR, anti-β-actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with SKLB-197 for the desired time.

Lyse the cells in lysis buffer and determine the protein concentration.

Denature the protein samples by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the signal using a chemiluminescent substrate and an

imaging system.

Quantify the band intensities to determine the change in protein phosphorylation.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro screening and

characterization of a kinase inhibitor.
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Caption: General Workflow for In Vitro Kinase Inhibitor Discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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